molecular formula C17H22ClNOS B6319812 [2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride CAS No. 1158499-87-6

[2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride

Cat. No.: B6319812
CAS No.: 1158499-87-6
M. Wt: 323.9 g/mol
InChI Key: VUAZGUIWSRJCEI-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride is a chemical compound with the molecular formula C17H21NOS·HCl It is known for its unique structural properties, which include a methoxyphenyl group and a methylthiobenzyl group

Scientific Research Applications

[2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a tool in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

Target of Action

It’s known that 4-methoxyphenethylamine, a related compound, inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, playing a vital role in the degradation of neurotransmitters in the brain.

Mode of Action

Based on the action of 4-methoxyphenethylamine, it can be inferred that [2-(4-methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride might interact with its targets (potentially maos) and inhibit their activity . This inhibition could result in an increased concentration of monoamines, such as tyramine and tryptamine, in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride.

    Amine Formation: The intermediate is then reacted with 4-methylthiobenzylamine in the presence of a base such as triethylamine to form the desired amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the methylthiobenzyl group.

    4-Methylthiobenzylamine: Contains the methylthiobenzyl group but lacks the methoxyphenyl group.

Uniqueness

[2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride is unique due to the presence of both the methoxyphenyl and methylthiobenzyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and potentially interact with multiple molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS.ClH/c1-19-16-7-3-14(4-8-16)11-12-18-13-15-5-9-17(20-2)10-6-15;/h3-10,18H,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAZGUIWSRJCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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